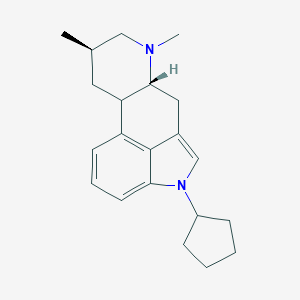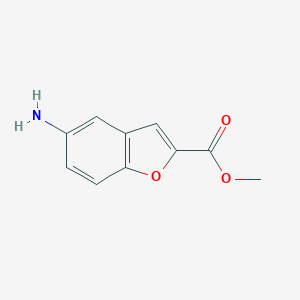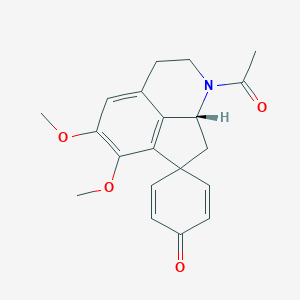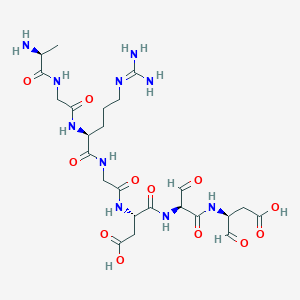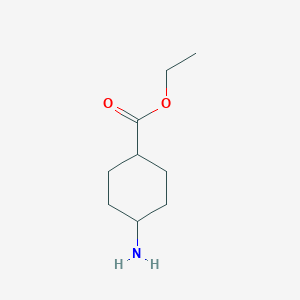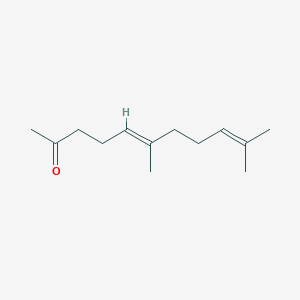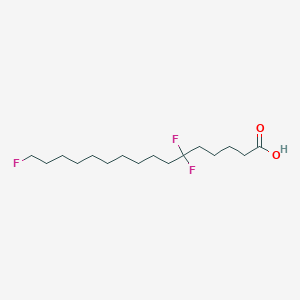
6,6,16-Trifluorohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,16-Trifluorohexadecanoic acid (TFHDA) is a long-chain fatty acid that is widely used in scientific research. It is a fluorinated analogue of palmitic acid, which is a common component of mammalian cell membranes. TFHDA has unique properties that make it a valuable tool for studying the structure and function of biological membranes.
Mechanism Of Action
6,6,16-Trifluorohexadecanoic acid is a fluorinated analogue of palmitic acid, which is a common component of biological membranes. When incorporated into lipid bilayers, 6,6,16-Trifluorohexadecanoic acid can alter the physical properties of the membrane, including its fluidity and permeability. This can affect the function of membrane proteins and other components of the membrane.
Biochemical And Physiological Effects
6,6,16-Trifluorohexadecanoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in lipid metabolism. It has also been shown to affect the function of ion channels and other membrane proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6,6,16-Trifluorohexadecanoic acid is its ability to alter the physical properties of lipid bilayers, which makes it a valuable tool for studying membrane structure and function. However, 6,6,16-Trifluorohexadecanoic acid can also have non-specific effects on membrane proteins and other components of the membrane, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 6,6,16-Trifluorohexadecanoic acid. One area of interest is the development of new methods for incorporating 6,6,16-Trifluorohexadecanoic acid into lipid bilayers, which could improve the accuracy and reliability of experimental results. Another area of interest is the use of 6,6,16-Trifluorohexadecanoic acid in studies of membrane protein structure and function, which could provide new insights into the mechanisms underlying cellular processes. Additionally, 6,6,16-Trifluorohexadecanoic acid could be used in studies of lipid metabolism and other metabolic processes, which could have important implications for human health.
Synthesis Methods
6,6,16-Trifluorohexadecanoic acid can be synthesized using a variety of methods, including the reaction of hexadecanoic acid with trifluoroacetic anhydride in the presence of a catalyst. Another method involves the reaction of hexadecanol with trifluoromethanesulfonic anhydride in the presence of a base. The resulting product is then converted to 6,6,16-Trifluorohexadecanoic acid through a series of chemical reactions.
Scientific Research Applications
6,6,16-Trifluorohexadecanoic acid is commonly used in scientific research to study the structure and function of biological membranes. It is particularly useful in studies of lipid bilayers, which are the primary components of cell membranes. 6,6,16-Trifluorohexadecanoic acid can be incorporated into lipid bilayers, where it serves as a probe to study the physical properties of the membrane.
properties
CAS RN |
127947-14-2 |
|---|---|
Product Name |
6,6,16-Trifluorohexadecanoic acid |
Molecular Formula |
C16H29F3O2 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
6,6,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-6-4-2-1-3-5-8-12-16(18,19)13-9-7-11-15(20)21/h1-14H2,(H,20,21) |
InChI Key |
DZEJWELXGJZCOF-UHFFFAOYSA-N |
SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
Canonical SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
Other CAS RN |
127947-14-2 |
synonyms |
6,6,16-trifluorohexadecanoic acid 6,6,16-trifluorohexadecanoic acid, 18F-labeled in position 16 6,6,16-trifluoropalmitic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



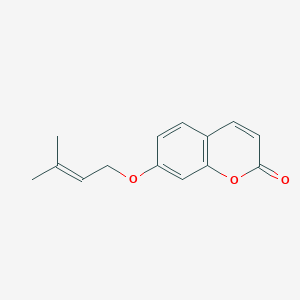
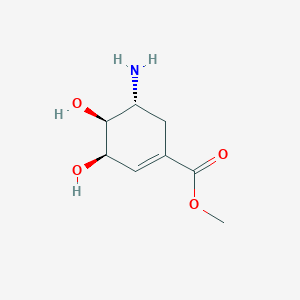
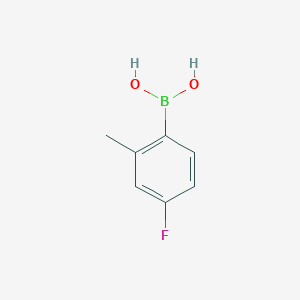
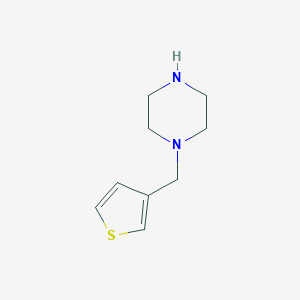
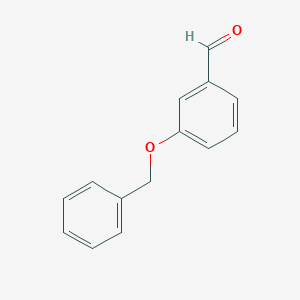
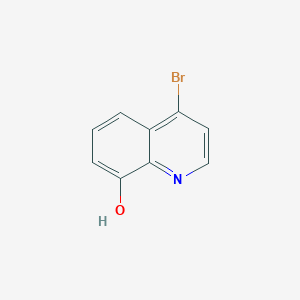
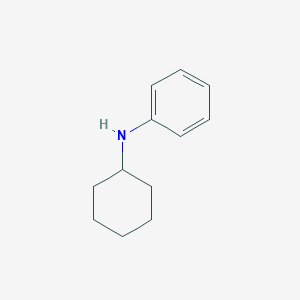
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
